molecular formula C17H16N4O4S B10943136 N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide

N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide

Cat. No.: B10943136
M. Wt: 372.4 g/mol
InChI Key: DFBCQURIJNGZEM-UHFFFAOYSA-N
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Description

N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a 3-methylbenzyl group and a nitrobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the 3-Methylbenzyl Group: The 3-methylbenzyl group can be introduced via a nucleophilic substitution reaction using 3-methylbenzyl chloride and a suitable base.

    Attachment of the Nitrobenzenesulfonamide Moiety: The final step involves the reaction of the pyrazole derivative with 4-nitrobenzenesulfonyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) in acidic conditions.

    Reduction: Hydrogen gas (H~2~) with a palladium catalyst or sodium borohydride (NaBH~4~).

    Substitution: Various nucleophiles in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the biological pathways and mechanisms involving sulfonamides and pyrazoles.

    Materials Science: It can be explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N1-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the sulfonamide moiety can form strong hydrogen bonds with target proteins, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-AMINO-1-BENZENESULFONAMIDE: Similar structure but with an amino group instead of a nitro group.

    N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-CHLORO-1-BENZENESULFONAMIDE: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE is unique due to the presence of both a nitro group and a sulfonamide moiety, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C17H16N4O4S

Molecular Weight

372.4 g/mol

IUPAC Name

N-[1-[(3-methylphenyl)methyl]pyrazol-4-yl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C17H16N4O4S/c1-13-3-2-4-14(9-13)11-20-12-15(10-18-20)19-26(24,25)17-7-5-16(6-8-17)21(22)23/h2-10,12,19H,11H2,1H3

InChI Key

DFBCQURIJNGZEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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